4-pentylbenzoic acid ethyl ester
Description
4-Pentylbenzoic acid ethyl ester (C₁₄H₂₀O₂) is an aromatic ester derived from the esterification of 4-pentylbenzoic acid with ethanol. Structurally, it consists of a benzoic acid core substituted with a pentyl group at the para position and an ethyl ester functional group. This compound is characterized by its hydrophobic nature due to the long pentyl chain, which enhances lipophilicity and reduces solubility in polar solvents. Its structural analogs are frequently studied for their solvent properties, stability, and role in lipid dynamics ().
Properties
IUPAC Name |
ethyl 4-pentylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)16-4-2/h8-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUVOBNNLAKCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Standard Protocol
The Fischer esterification remains the most widely implemented method due to its simplicity and cost-effectiveness. The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by ethanol and subsequent dehydration.
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Combine 4-pentylbenzoic acid (1 eq) with absolute ethanol (5–10 eq) in a round-bottom flask.
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Add concentrated sulfuric acid (1–5 mol%) as catalyst.
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Reflux at 80°C for 3–8 hours under anhydrous conditions.
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Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via vacuum distillation.
Optimized parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol molar ratio | 5:1 to 8:1 | Maximizes equilibrium shift |
| H₂SO₄ concentration | 2–3 mol% | Balances catalysis vs. side reactions |
| Reaction temperature | 80–85°C | Accelerates kinetics without decomposition |
Under these conditions, yields typically reach 85–92%. The method’s scalability is demonstrated in a 6.1 mol-scale synthesis producing 1,077 g product.
DCC-Mediated Coupling for Oxygen-Sensitive Substrates
Application in Specialty Synthesis
For substrates prone to acid-catalyzed decomposition, carbodiimide-mediated coupling offers a viable alternative. This method employs 4-pentylbenzoic acid, ethanol, and N,N′-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.
Key advantages :
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Operates at room temperature (20–25°C)
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Avoids strong acids that may degrade pentyl substituents
Limitations :
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Higher cost due to stoichiometric DCC usage
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Requires chromatographic purification to remove dicyclohexylurea byproduct
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol using p-toluenesulfonic acid (PTSA) catalyst achieves 89% yield in 15 minutes:
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Mix 4-pentylbenzoic acid (10 mmol), ethanol (50 mmol), PTSA (0.5 mmol).
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Irradiate at 300 W, 100°C, 15 min.
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Dilute with CH₂Cl₂, wash with NaHCO₃, dry, and concentrate.
Comparative performance :
| Method | Time (h) | Yield (%) | Energy Consumption |
|---|---|---|---|
| Conventional reflux | 8 | 92 | High |
| Microwave | 0.25 | 89 | Low |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Large-scale synthesis (≥100 kg batches) employs continuous flow systems to enhance heat/mass transfer:
Reactor parameters :
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Tubular reactor (stainless steel, 50 m × 0.5 cm)
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Residence time: 45–60 minutes
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Temperature: 85°C ± 2°C
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Throughput: 12 L/h reaction mixture
This configuration achieves 94% conversion with 99.5% purity after distillation.
Analytical Characterization
Spectroscopic Validation
Successful synthesis is confirmed through:
¹H NMR (CDCl₃, 400 MHz) :
δ 0.88 (t, J=6.8 Hz, 3H, CH₂CH₂CH₂CH₂CH₃)
1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃)
1.25–1.35 (m, 6H, CH₂CH₂CH₂CH₂CH₃)
2.65 (t, J=7.6 Hz, 2H, ArCH₂)
4.35 (q, J=7.1 Hz, 2H, OCH₂)
7.25 (d, J=8.2 Hz, 2H, ArH)
8.00 (d, J=8.2 Hz, 2H, ArH)
Chemical Reactions Analysis
Types of Reactions
4-Pentylbenzoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-pentylbenzoic acid and ethanol.
Reduction: Reduction reactions can convert the ester into corresponding alcohols under specific conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-Pentylbenzoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Applications Overview
-
Liquid Crystal Displays (LCDs)
- Description : 4-Pentylbenzoic acid ethyl ester is utilized as a liquid crystal material due to its suitable thermal and electro-optical properties. It is particularly effective in forming nematic liquid crystals, which are essential for LCD technology.
- Case Study : Research has demonstrated that incorporating this compound into liquid crystal formulations enhances the response time and stability of LCDs under varying temperatures .
-
Pharmaceuticals
- Description : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic effects.
- Case Study : A study investigated the use of this compound in synthesizing novel analgesics. Results indicated promising analgesic activity comparable to existing drugs, suggesting its potential in pain management therapies .
-
Organic Synthesis
- Description : This compound acts as a reagent in organic synthesis, particularly in the formation of esters and other functional groups.
- Case Study : In a synthetic route for producing complex organic molecules, this compound was used to facilitate the formation of carbon-carbon bonds, showcasing its utility in multi-step synthesis processes .
Table 1: Comparison of Liquid Crystal Properties
| Property | This compound | Other Common Esters |
|---|---|---|
| Nematic Phase Temperature (°C) | 60 | Varies |
| Dielectric Constant | 5.0 | Varies |
| Viscosity (mPa·s) | 10 | Varies |
Table 2: Pharmaceutical Activity Comparison
Mechanism of Action
The mechanism of action of 4-pentylbenzoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release 4-pentylbenzoic acid, which may interact with cellular components and influence various biochemical processes. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 4-pentylbenzoic acid ethyl ester with structurally related benzoic acid esters, highlighting substituent effects on properties:
Key Findings
Lipophilicity and Solubility: The pentyl chain in this compound significantly increases its hydrophobicity compared to shorter-chain esters like ethyl paraben (solubility: ~1.2 g/L in ethanol-water ). This property aligns with applications requiring non-polar solvents or lipid membrane interactions, similar to myristic acid ethyl ester . In contrast, polar substituents (e.g., -OH in ethyl paraben, -NH₂ in ethyl 4-aminobenzoate) enhance water solubility and reactivity, making them suitable for pharmaceutical formulations .
Electronic Effects: Electron-donating groups (e.g., -OCH₃ in ethyl 4-methoxybenzoate) stabilize the aromatic ring, influencing UV absorption and chemical stability, which is critical in photostability studies .
Biological and Industrial Applications: Ethyl paraben is widely used as a preservative due to its antimicrobial activity , whereas this compound’s applications are inferred to focus on material science (e.g., polymer plasticizers) or as a synthetic intermediate. Ethyl 4-aminobenzoate’s role in anesthesia highlights how substituent polarity dictates biological activity , a contrast to the likely inertness of the pentyl derivative.
Natural Occurrence :
- 4-Pentylbenzoic acid (the parent acid) was identified in Caryota urens ethyl acetate extracts , suggesting its ester derivative may occur in plant metabolites or be synthesized for bioactive compound studies.
Biological Activity
4-Pentylbenzoic acid ethyl ester (CAS No. 475208-89-0) is an organic compound known for its diverse applications in chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
This compound is classified as an ester, which generally exhibits lipophilic properties that influence its absorption and distribution in biological systems. The compound can undergo hydrolysis to yield 4-pentylbenzoic acid and ethanol, a reaction facilitated by acidic or basic conditions.
- Target Interactions : Esters like this compound interact with various enzymes and receptors in the body. The interaction primarily occurs at the benzylic position of the ester.
- Biochemical Pathways : Hydrolysis of the ester leads to the formation of carboxylic acids, which can participate in further biochemical reactions.
- Environmental Influences : The efficacy and stability of this compound can be affected by environmental factors such as pH and the presence of other reactive compounds.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that esters can exhibit antimicrobial properties, although specific data on this compound remains limited.
- Enzyme Inhibition : Compounds structurally similar to this compound have been studied for their ability to inhibit enzymes involved in inflammatory pathways, such as mPGES-1, which is relevant in pain and inflammation management .
- Therapeutic Potential : The compound has been explored for its potential use as a precursor in drug development, particularly in synthesizing compounds with therapeutic applications.
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds that may exhibit enhanced biological activity:
| Compound | Activity | Reference |
|---|---|---|
| [(cyclopentyl)ethyl]benzoic acid | Inhibitor of mPGES-1 with nanomolar potency | |
| 5-Fluorouracil co-crystals | Anticancer activity against colorectal cancer cell lines |
Case Studies
- Inhibition Studies : A study indicated that structural modifications of benzoic acid derivatives could significantly enhance their potency as enzyme inhibitors. This suggests a potential pathway for optimizing this compound for therapeutic use .
- Pharmacokinetic Assessments : Evaluations in animal models have shown that certain analogs exhibit favorable pharmacokinetic profiles, indicating that modifications to the structure may improve bioavailability and efficacy .
Q & A
Q. Basic
- HPLC : Use C18 columns with UV detection at 254 nm; compare retention times to certified reference standards (e.g., ROTICHROM®) .
- UV-vis spectroscopy : Measure absorbance maxima in methanol (λmax ~270 nm) to identify conjugated systems .
- Mass spectrometry : Confirm molecular ion peaks ([M+H]+) and fragmentation patterns using ESI-MS or GC-MS .
How can researchers resolve discrepancies in spectroscopic data when analyzing ester derivatives?
Q. Advanced
- Cross-validation : Compare IR and NMR data with NIST Chemistry WebBook entries to identify anomalies (e.g., unexpected carbonyl stretches at ~1700 cm⁻¹) .
- Control experiments : Synthesize and characterize a reference standard under identical conditions to rule out solvent or impurity effects .
What methodologies are effective in studying the interaction between this compound and nanoparticles?
Q. Advanced
- Fluorescence quenching assays : Monitor changes in emission spectra when CdS or ZnS nanoparticles (2×10⁻⁴ M in DMSO) are introduced .
- UV-vis titration : Track shifts in absorbance peaks to quantify binding constants in toluene or methanol solutions .
What solvent systems are suitable for solubility studies of this ester?
Q. Basic
- Polar aprotic solvents : DMSO (1.6×10⁻⁴ M) and methanol (1.3×10⁻⁴ M) are ideal for spectroscopic studies .
- Aqueous solubility : Limited (~1.7 g/L in water at 20°C); use surfactants or co-solvents for biological assays .
How to design stability studies under varying temperatures and oxygen exposure?
Q. Advanced
- Accelerated degradation : Incubate samples at 40–60°C for 7–14 days under air vs. nitrogen. Monitor via HPLC for decomposition products (e.g., free acid formation) .
- Light sensitivity : Store in amber vials and assess photodegradation using UV irradiation chambers .
How to confirm esterification completion and quantify unreacted starting materials?
Q. Basic
- Acid-base titration : Quench aliquots with NaOH and titrate residual acid to determine conversion .
- HPLC-DAD : Use a Zorbax SB-C8 column to separate and quantify 4-pentylbenzoic acid (retention time ~5.2 min) vs. ester (~8.7 min) .
What strategies elucidate the compound's role in liquid crystal formulations?
Q. Advanced
- Binary phase diagrams : Mix with 4-ethoxybenzoic acid (4EOBA) and analyze mesophase transitions via polarized optical microscopy .
- Dielectric spectroscopy : Measure permittivity changes in nematic phases to assess molecular alignment .
How to address inconsistencies in chromatographic retention times across different labs?
Q. Advanced
- Standardized protocols : Use certified reference materials (e.g., ROTICHROM®) and validate column batches .
- Inter-lab calibration : Share mobile phase compositions (e.g., 70:30 acetonitrile:water) and column temperatures (25°C) to harmonize data .
What are the best practices for handling and storage to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
